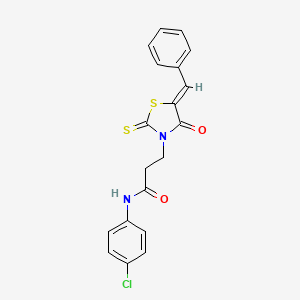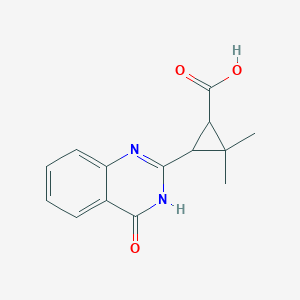![molecular formula C14H22N2O2S B2680758 3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea CAS No. 1235440-55-7](/img/structure/B2680758.png)
3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea is an organic compound with a complex structure that includes an ethoxypropyl group, a methoxyphenyl group, and a thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea typically involves the reaction of 3-ethoxypropylamine with 4-methoxybenzyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of this compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The ethoxypropyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(3-Ethoxypropyl)-1-[(4-methylphenyl)methyl]thiourea
- 3-(3-Ethoxypropyl)-1-[(4-ethoxyphenyl)methyl]thiourea
Uniqueness
Compared to similar compounds, 3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea may exhibit unique properties due to the presence of the methoxy group on the aromatic ring. This group can influence the compound’s reactivity and binding interactions, making it a valuable molecule for specific applications in research and industry.
特性
IUPAC Name |
1-(3-ethoxypropyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-3-18-10-4-9-15-14(19)16-11-12-5-7-13(17-2)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTNHZFDCAZLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=S)NCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-methoxypyridin-4-yl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-2-one](/img/structure/B2680677.png)





![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2680690.png)


![1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile](/img/structure/B2680694.png)


